Enhanced Calculated Lipophilicity (XLogP3) Versus the De-methylated and De-aminated Analog 4-Propanoylphenyl Propanoate
In silico comparison reveals that the target compound 4-[Methyl(propanoyl)amino]phenyl propanoate (CAS 102035-81-4) exhibits a predicted XLogP3 of 2.38, which is 0.18 log units higher than that of the closely related analog 4-propanoylphenyl propanoate (CAS 63020-96-2; XLogP3 = 2.20) . The difference arises from the replacement of the ketone carbonyl in the analog with an N-methylamide group in the target, which increases overall hydrophobicity while preserving the phenylpropanoate ester backbone.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.38 |
| Comparator Or Baseline | 4-Propanoylphenyl propanoate (CAS 63020-96-2), XLogP3 = 2.20 |
| Quantified Difference | ΔXLogP3 = +0.18 (target more lipophilic) |
| Conditions | Predicted XLogP3 values from standard computational models (ChemSrc, chem960.com databases) |
Why This Matters
A 0.18-log-unit increase in lipophilicity can meaningfully influence membrane permeability and metabolic clearance in early drug-discovery screening, making this compound a preferred candidate when slightly higher logP is sought relative to 4-propanoylphenyl propanoate.
